Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate
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Overview
Description
Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a bromine atom, a triazole ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Esterification: The final step involves the esterification of the benzoic acid derivative with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The triazole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: Acidic conditions with isopropyl alcohol and a dehydrating agent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Reduction Products: The primary alcohol derivative of the ester group.
Oxidation Products: Oxidized triazole derivatives.
Scientific Research Applications
Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-bromo-5-(4H-1,2,3-triazol-4-yl)benzoate: Similar structure but with a different triazole isomer.
Isopropyl 2-bromo-5-(4H-1,2,4-triazol-3-yl)benzoate: Another isomer with the triazole ring in a different position.
Uniqueness
Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H12BrN3O2 |
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Molecular Weight |
310.15 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-5-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12BrN3O2/c1-8(2)18-12(17)10-5-9(3-4-11(10)13)16-6-14-15-7-16/h3-8H,1-2H3 |
InChI Key |
LLZUCBXWOCSNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C=NN=C2)Br |
Origin of Product |
United States |
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